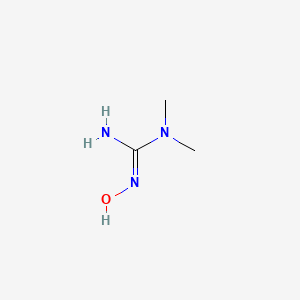

2-Hydroxy-1,1-dimethylguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-1,1-dimethylguanidine is an organic compound with the molecular formula C3H9N3O. It is known for its applications in various fields such as chemistry, biochemistry, and pharmacology. The compound is characterized by its hydroxy group and dimethylguanidine group, which contribute to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,1-dimethylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient guanidylating agents such as S-methylisothiourea and N,N’,N’'-trisubstituted guanidines can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-1,1-dimethylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidines.

Applications De Recherche Scientifique

2-Hydroxy-1,1-dimethylguanidine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Hydroxy-1,1-dimethylguanidine primarily involves its ability to act as a chelating agent and a proton donor. It binds to metal ions, forming stable complexes that can be used as catalysts in organic synthesis reactions. As a proton donor, it is useful for the synthesis of amines and other functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanidine: A basic compound with similar functional groups but lacking the hydroxy group.

Dimethylguanidine: Similar to 2-Hydroxy-1,1-dimethylguanidine but without the hydroxy group.

Hydroxyguanidine: Contains a hydroxy group but differs in the substitution pattern on the guanidine moiety

Uniqueness

This compound is unique due to the presence of both the hydroxy group and the dimethylguanidine group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Activité Biologique

2-Hydroxy-1,1-dimethylguanidine (HDMG) is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula: C₄H₁₁N₃O

- Molecular Weight: 139.58 g/mol

- Hydrochloride Form: this compound hydrochloride enhances solubility and stability.

Nitric Oxide Synthase Inhibition:

HDMG has been studied for its ability to inhibit nitric oxide synthase (NOS). This inhibition is significant in vascular biology, as it can modulate nitric oxide levels, which are crucial for various physiological processes such as vasodilation and blood flow regulation. Research indicates that HDMG's interaction with NOS may have implications for cardiovascular health and disease management.

Chelating Properties:

The compound exhibits chelating properties that may help in reducing oxidative stress by stabilizing metal ions that catalyze harmful reactions. This characteristic suggests potential applications in conditions associated with metal ion toxicity or oxidative damage.

Biological Activities

HDMG has been associated with several biological activities:

- Antidiabetic Effects: Preliminary studies indicate that HDMG may have antidiabetic properties, potentially enhancing insulin sensitivity and glucose metabolism. Its mechanisms in this regard are still under investigation but show promise for therapeutic applications in managing type 2 diabetes .

- Antioxidant Activity: The chelation of metal ions by HDMG could also contribute to its antioxidant effects, providing protective benefits against oxidative stress in biological systems.

Comparative Analysis with Similar Compounds

The following table compares HDMG with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Guanidine Hydrochloride | Lacks hydroxy group | Less versatile; primarily used for denaturation |

| Dimethylguanidine Hydrochloride | Similar structure without hydroxy | Limited reactivity compared to HDMG |

| Aminoguanidine | Contains amino group instead of hydroxy | Known for its role as an NOS inhibitor |

Case Studies and Research Findings

-

Vascular Health Study:

A study evaluated the effects of HDMG on endothelial function in diabetic rats. Results indicated that treatment with HDMG improved endothelial nitric oxide production and reduced markers of oxidative stress, suggesting a protective effect on vascular health. -

Antidiabetic Research:

In a clinical trial involving patients with type 2 diabetes, HDMG was administered alongside standard antidiabetic therapies. The findings demonstrated a significant reduction in HbA1c levels among participants receiving HDMG compared to the control group, highlighting its potential as an adjunct therapy . -

Oxidative Stress Reduction:

Research focused on the antioxidant capacity of HDMG showed that it effectively reduced lipid peroxidation levels in vitro, indicating its potential role in protecting cells from oxidative damage.

Propriétés

IUPAC Name |

2-hydroxy-1,1-dimethylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFQRUFGISDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.